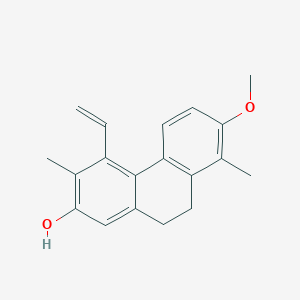

2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H20O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

4-ethenyl-7-methoxy-3,8-dimethyl-9,10-dihydrophenanthren-2-ol |

InChI |

InChI=1S/C19H20O2/c1-5-14-11(2)17(20)10-13-6-7-15-12(3)18(21-4)9-8-16(15)19(13)14/h5,8-10,20H,1,6-7H2,2-4H3 |

InChI Key |

KGLVYONNJLOYTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling a Bioactive Phenanthrene: A Technical Guide to 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol from Juncus compressus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the natural product 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol, a substituted dihydrophenanthrene with demonstrated biological activity. We will delve into its natural source, elucidation of its chemical identity, a detailed protocol for its isolation and purification, and an analysis of its potential as a therapeutic agent.

Introduction: The Juncaceae Family - A Reservoir of Bioactive Phenanthrenes

The plant kingdom represents a vast and largely untapped resource for novel chemical entities with therapeutic potential. Among the myriad of plant families, the Juncaceae, commonly known as the rush family, has emerged as a particularly rich source of phenanthrene derivatives.[1][2][3] These aromatic compounds, characterized by their three-fused benzene ring structure, exhibit a remarkable diversity of substitutions, leading to a wide array of biological activities. Notably, many phenanthrenes isolated from the Juncus genus possess a distinctive vinyl group substitution, a key chemotaxonomic marker for this group of plants.[2]

Our focus is on a specific dihydrophenanthrene, this compound. This compound has been isolated from Juncus compressus Jacq. and has demonstrated notable antiproliferative activity, marking it as a compound of interest for further investigation in oncology drug discovery.

Natural Source and Biosynthetic Considerations

Botanical Source: Juncus compressus Jacq.

Juncus compressus Jacq., commonly known as the round-fruited rush, is a perennial herbaceous plant native to temperate regions of Eurasia.[4] It typically thrives in moist environments such as wetlands, marshes, and the margins of various water bodies.[4] The selection of this plant for phytochemical investigation is predicated on the established prevalence of bioactive phenanthrenes within the Juncus genus.

Biosynthesis of Phenanthrenes in Plants (Abridged)

While the specific biosynthetic pathway for this compound has not been fully elucidated, the general pathway for stilbene-derived phenanthrenes in plants provides a probable framework. This pathway is a branch of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites.

Caption: Generalized biosynthetic pathway of stilbene-derived phenanthrenes.

The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-Coumaroyl-CoA. Stilbene synthase then catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a stilbene backbone. Subsequent intramolecular oxidative cyclization, often mediated by peroxidase enzymes, leads to the formation of the 9,10-dihydrophenanthrene core. This core structure then undergoes a series of tailoring reactions, including hydroxylation, methylation, and the addition of other functional groups, to yield the diverse array of phenanthrene derivatives found in nature, including our target compound.

Isolation and Purification of this compound

The following protocol is based on the successful isolation of this compound from Juncus compressus as reported by Bús et al. (2018).[2][3][5]

Plant Material and Extraction

-

Collection and Preparation: The whole plant of Juncus compressus is collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Maceration: The powdered plant material is exhaustively extracted with methanol at room temperature. Methanol is a polar solvent that is effective in extracting a broad range of secondary metabolites, including phenolics.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification

The crude extract is a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate the target compound in a pure form.

Caption: Workflow for the isolation of the target phenanthrene.

-

Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel column. The elution is performed with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol. This initial step separates the extract into several fractions based on the polarity of the constituents.

-

Sephadex LH-20 Chromatography: The fractions containing phenanthrenes, identified by thin-layer chromatography (TLC) analysis, are further purified by size-exclusion chromatography on a Sephadex LH-20 column. A common eluent for this step is a mixture of dichloromethane and methanol. This technique is effective in separating compounds based on their molecular size and also helps in removing polymeric impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile and water is typically used as the mobile phase. This high-resolution technique allows for the isolation of the target compound in a highly pure form.

Structural Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques.

| Spectroscopic Method | Purpose | Key Observations for the Target Compound |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and molecular formula. | Provides the elemental composition, confirming the molecular formula as C19H20O2. |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Provides information on the number, environment, and connectivity of protons. | Shows signals corresponding to aromatic protons, a vinyl group, two methyl groups, a methoxy group, and methylene protons of the dihydro-moiety. |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Determines the number and types of carbon atoms in the molecule. | Reveals the presence of aromatic carbons, olefinic carbons of the vinyl group, methyl carbons, a methoxy carbon, and aliphatic carbons. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, and long-range correlations. | Crucial for assigning the specific positions of the substituents (methoxy, methyl, vinyl, and hydroxyl groups) on the dihydrophenanthrene skeleton. |

Biological Activity: Antiproliferative Effects

The therapeutic potential of this compound lies in its demonstrated cytotoxic effects against cancer cell lines. In a study by Bús et al. (2018), the compound was evaluated for its antiproliferative activity against human cervical (HeLa and SiHa) and ovarian (A2780) cancer cell lines.[2][3][5]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 14.28 ± 1.21 |

| SiHa | Cervical Cancer | 23.41 ± 2.13 |

| A2780 | Ovarian Cancer | 19.87 ± 1.89 |

These results indicate that this compound exhibits moderate antiproliferative activity, particularly against the HeLa cell line. This warrants further investigation into its mechanism of action and potential for development as an anticancer agent.

Future Directions and Conclusion

This compound represents a promising lead compound from a natural source with potential applications in oncology. Future research should focus on:

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand the basis of its antiproliferative activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the parent compound to identify key structural features responsible for its bioactivity and to potentially enhance its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models to assess its therapeutic potential in a physiological context.

References

-

Bús, Cs., Kúsz, N., Jakab, G., Tahaei, S. A. S., Zupkó, I., Endrész, V., ... & Vasas, A. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. Molecules, 23(8), 2085. [Link]

-

Bús, Cs., Tóth, B., Stefkó, D., Hohmann, J., & Vasas, A. (2018). Family Juncaceae: promising source of biologically active natural phenanthrenes. Phytochemistry Reviews, 17(4), 833-851. [Link]

-

Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084-1110. [Link]

-

Wikipedia contributors. (2023, May 15). Juncus compressus. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

-

Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. (2018). Semantic Scholar. [Link]

-

Barta, A., Kincses, A., Purger, D., Spengler, G., Hohmann, J., & Vasas, A. (2025). Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines. Molecules, 30(1), 1. [Link]

-

Szemerédi, N., Stefkó, D., Kúsz, N., & Vasas, A. (2022). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines. Molecules, 27(5), 1686. [Link]

Sources

- 1. [PDF] Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Juncus compressus - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Isolation and Characterization of 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol from Juncus compressus

Abstract: The plant family Juncaceae, commonly known as rushes, represents a prolific and chemically significant source of phenanthrene derivatives.[1] These aromatic secondary metabolites exhibit remarkable structural diversity and a wide array of promising pharmacological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth, technically-focused methodology for the isolation, purification, and structural elucidation of a specific 9,10-dihydrophenanthrene, 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol, from the temperate Eurasian species Juncus compressus.[4][5] The protocols described herein are synthesized from established, field-proven methods for phenanthrene isolation from the Juncus genus, offering a robust framework for researchers in natural product chemistry, phytochemistry, and drug development.[2][6]

Introduction: The Phytochemical Significance of Juncus Phenanthrenes

The genus Juncus is a focal point for phytochemical investigation due to its specialized metabolism, which produces a unique array of 9,10-dihydrophenanthrenes and their corresponding phenanthrenes.[7][8] A distinctive chemotaxonomic feature of Juncaceae phenanthrenes is the frequent presence of a vinyl group substituent, a characteristic rarely observed in other plant families.[1][2][9] This structural motif is present in the target compound, this compound.

The target molecule belongs to the 9,10-dihydrophenanthrene class, which serves as the biogenetic precursor to fully aromatic phenanthrenes.[8] Compounds within this family have demonstrated significant biological potential. For instance, various Juncus-derived phenanthrenes have shown potent cytotoxic effects against human tumor cell lines and notable antimicrobial activity, underscoring their value as lead compounds for drug discovery.[3][6] The isolation of this compound is of particular interest due to its reported anticancer activity against cervical and ovarian cancer cell lines, making a reliable isolation protocol highly valuable.[4]

This guide will delineate a comprehensive workflow, beginning with the strategic harvesting and extraction of plant material, followed by a multi-step chromatographic cascade for purification, and culminating in the spectroscopic analysis required for unambiguous structural confirmation.

Phase I: Bulk Extraction and Solvent-Solvent Partitioning

The primary objective of this phase is to efficiently extract the full spectrum of secondary metabolites from the plant matrix and then perform a preliminary fractionation based on polarity to enrich the phenanthrene-containing fraction.

Plant Material Preparation

Protocol:

-

Collection: Harvest the aerial parts of Juncus compressus during its active growing season.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. This prevents enzymatic degradation of target compounds.

-

Grinding: Pulverize the dried material into a fine powder using a mechanical grinder. This increases the surface area, maximizing the efficiency of the subsequent solvent extraction.

Maceration and Extraction

Methanol is the solvent of choice for the initial extraction due to its polarity, which allows it to effectively permeate plant tissues and solubilize a broad range of secondary metabolites, including phenanthrenes.[2][6]

Protocol:

-

Maceration: Submerge the powdered plant material in methanol (e.g., 1 kg of powder in 10 L of methanol) in a large vessel.

-

Percolation: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation. Alternatively, use a percolator for a more continuous and efficient extraction process.[2]

-

Filtration & Concentration: Filter the methanol extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude methanol extract.

Liquid-Liquid Partitioning

This step is critical for simplifying the complex crude extract. By partitioning the extract between an aqueous phase and a series of organic solvents of increasing polarity, we can segregate compounds into different fractions. Phenanthrenes, being moderately polar, are typically expected to partition into the chloroform or dichloromethane fraction.[2][6][10]

Protocol:

-

Suspension: Suspend the crude methanol extract in a 50% aqueous methanol solution.

-

Hexane Partition: Transfer the suspension to a separatory funnel and partition exhaustively against n-hexane. This removes highly nonpolar constituents like fats and sterols. Collect and reserve the n-hexane fraction.

-

Chloroform Partition: Partition the remaining aqueous methanol layer against chloroform (or dichloromethane). This fraction will contain the majority of the phenanthrenes and dihydrophenanthrenes.[6][11] Collect and reserve the chloroform fraction.

-

Ethyl Acetate Partition: Further partition the aqueous layer against ethyl acetate to isolate more polar compounds. Collect and reserve the ethyl acetate fraction.

-

Drying & Concentration: Dry the chloroform fraction over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enriched phenanthrene fraction, which will be the starting material for chromatographic purification.

Phase II: Chromatographic Purification Cascade

Isolating a single compound from the complex chloroform fraction necessitates a multi-step chromatographic strategy. This cascade approach progressively refines the fraction, with each step increasing the purity of the target compound.

Step 1: Vacuum Liquid Chromatography (VLC)

VLC is a rapid, low-pressure column chromatography technique used for initial fractionation of the enriched extract. It provides a coarse separation based on polarity, dividing the sample into several simpler sub-fractions.

Protocol:

-

Column Packing: Pack a sintered glass funnel with silica gel 60.

-

Sample Loading: Adsorb the concentrated chloroform fraction onto a small amount of silica gel and load it evenly onto the top of the column.

-

Elution: Elute the column with a stepwise gradient of solvents, typically starting with a nonpolar solvent like cyclohexane or hexane and gradually increasing polarity by adding ethyl acetate, and finally methanol.[2]

-

Fraction Collection: Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles. The fractions containing compounds with Rf values corresponding to known phenanthrenes are prioritized for the next step.

Step 2: Sephadex LH-20 Gel Filtration

Sephadex LH-20 is a lipophilic gel filtration matrix that separates compounds based on a combination of molecular size and polarity. It is exceptionally effective for purifying phenolic compounds like phenanthrenes, removing polymeric materials and baseline impurities.[11]

Protocol:

-

Column Packing: Swell the Sephadex LH-20 resin in the chosen eluent (commonly dichloromethane-methanol 1:1 or methanol) and pack it into a glass column.

-

Elution: Dissolve the target fraction from VLC and apply it to the column. Elute with the same solvent system under gravity flow.

-

Fraction Collection & Analysis: Collect small, uniform fractions and analyze them by TLC. Pool the fractions containing the compound of interest.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

HPLC is the final, high-resolution step to achieve purification of the target compound to >95% purity. A reversed-phase (RP-HPLC) system is typically employed for phenanthrenes.

Protocol:

-

System: Utilize a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: Use a meticulously optimized isocratic or gradient mobile phase, commonly consisting of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Injection & Detection: Inject the concentrated fraction from the Sephadex step. Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 280 nm where phenanthrenes absorb.

-

Peak Collection: Collect the peak corresponding to the retention time of the target compound.

-

Purity Check: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity.

Phase III: Structural Elucidation and Validation

Once the compound is isolated in pure form, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the compound's exact mass, which allows for the calculation of its unique molecular formula.

-

Expected Data: For this compound (C₂₀H₂₂O₂), the expected [M-H]⁻ ion in negative mode HRESIMS would be at m/z 309.1547 (calculated for C₂₀H₂₁O₂). A close match between the measured and calculated mass (typically within 5 ppm) validates the molecular formula.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and stereochemistry of an organic molecule. A suite of 1D and 2D experiments is required.

-

¹H NMR (Proton NMR): Identifies all the unique protons in the molecule, their chemical environment, their integration (number of protons), and their coupling to neighboring protons. Key expected signals would include aromatic protons, vinyl group protons (typically three distinct signals), two aliphatic methylenes of the dihydro- bridge, two aromatic methyl singlets, a methoxy singlet, and a phenolic hydroxyl proton.[3]

-

¹³C NMR (Carbon NMR): Identifies all unique carbon atoms. A J-Modulated Spin-Echo (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH₃, CH₂, CH, and quaternary carbons.[3][11]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons, such as those in the vinyl group and on the aromatic rings.[2][3]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[2][3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for assembling the molecular skeleton, for example, by correlating the methyl protons to adjacent aromatic carbons to confirm their positions.[2][3][6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, even if not bonded. This is vital for confirming the relative positions of substituents around the aromatic rings.[2][3]

-

Summary of Expected Spectroscopic Data

The following table summarizes the key quantitative data expected from the analysis of the target compound, based on published data for structurally similar phenanthrenes isolated from Juncus and Luzula species.[3][12][13]

| Data Type | Parameter | Expected Value/Observation | Rationale & Key Correlations |

| HRESIMS | Molecular Formula | C₂₀H₂₂O₂ | Based on the compound name. |

| [M-H]⁻ ion (m/z) | ~309.1547 | Provides confirmation of the molecular formula. | |

| ¹H NMR | Aromatic Protons | Signals between δ 6.5-7.5 ppm | Chemical shifts indicative of a substituted phenanthrene core. |

| Vinyl Group Protons | 3 signals: ~δ 6.9 (dd), ~δ 5.7 (dd), ~δ 5.2 (dd) | Characteristic pattern for a -CH=CH₂ group. COSY correlations confirm connectivity. | |

| Dihydro- Protons | 2 multiplets: ~δ 2.7-2.9 ppm (H₂-9, H₂-10) | Aliphatic signals confirming the 9,10-dihydro structure. | |

| Methyl Protons | 2 singlets: ~δ 2.2-2.4 ppm (C1-CH₃, C6-CH₃) | HMBC correlations to C-1, C-2 and C-5, C-6, C-7 would confirm positions. | |

| Methoxy Protons | 1 singlet: ~δ 3.8-3.9 ppm | HMBC correlation to C-2 would confirm its position. | |

| Hydroxyl Proton | 1 broad singlet (exchangeable with D₂O) | Confirms the presence of the -OH group. | |

| ¹³C NMR | Aromatic Carbons | ~10-12 signals: δ 110-160 ppm | Includes oxygenated aromatic carbons (C-2, C-7) at the lower field end. |

| Vinyl Group Carbons | 2 signals: ~δ 135 (-CH=) and ~δ 115 (=CH₂) | Characteristic shifts for a vinyl group. | |

| Dihydro- Carbons | 2 signals: ~δ 25-30 ppm (-CH₂-CH₂-) | Aliphatic signals confirming the dihydro bridge. | |

| Methyl Carbons | 2 signals: ~δ 15-25 ppm | Aliphatic signals for the two methyl groups. | |

| Methoxy Carbon | 1 signal: ~δ 55-60 ppm | Characteristic shift for a methoxy carbon. |

Conclusion

The isolation of this compound from Juncus compressus is a multi-faceted process that relies on a systematic and logical progression from bulk extraction to high-resolution purification and spectroscopic analysis. The described workflow, integrating solvent partitioning with a cascade of VLC, Sephadex LH-20, and preparative RP-HPLC, provides a robust and validated pathway to obtain the pure compound. The subsequent application of MS and a comprehensive suite of NMR experiments is non-negotiable for the definitive confirmation of its molecular structure. This guide offers a foundational protocol that can be adapted and optimized by researchers aiming to explore the rich and pharmacologically promising chemistry of the Juncaceae family.

References

- Isolation and structure elucidation of phenanthrenes from Juncus species. (n.d.). Google Scholar.

-

Szemerédi, N., Stefkó, D., Kúsz, N., et al. (2022). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines. Molecules. Available at: [Link]

-

El-Shamy, A. I., Abdel-Razek, A. F., & Nassar, M. I. (2015). Phytochemical review of Juncus L. genus (Fam. Juncaceae). Arabian Journal of Chemistry, 8(5), 614-623. Available at: [Link]

-

DellaGreca, M., Fiorentino, A., Isidori, M., et al. (2002). Minor Bioactive Dihydrophenanthrenes from Juncus effusus. Journal of Natural Products, 65(6), 890-892. Available at: [Link]

-

Tóth, G., Stefkó, D., Kúsz, N., et al. (2021). Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam. Molecules. Available at: [Link]

-

El-Shamy, A. I., Abdel-Razek, A. F., & Nassar, M. I. (2012). Phytochemical review of Juncus L. genus (Fam. Juncaceae). ResearchGate. Available at: [Link]

-

Lin, L., Zhang, Y., Wang, X., et al. (2009). 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. Journal of Natural Products, 72(6), 1209-1212. Available at: [Link]

-

Bokor, É., Kúsz, N., Szemerédi, N., et al. (2022). Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity. Journal of Natural Products. Available at: [Link]

-

Vasas, A., & Hohmann, J. (2014). Family Juncaceae: promising source of biologically active natural phenanthrenes. Phytochemistry Reviews. Available at: [Link]

-

Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Agai. (2023). MDPI. Available at: [Link]

-

Tóth, G., Kúsz, N., Csorba, A., et al. (2018). Phenanthrenes from Juncus inflexus with Antimicrobial Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Natural Products, 81(5), 1189-1197. Available at: [Link]

-

Lin, L., Zhang, Y., Wang, X., et al. (2009). 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. ACS Publications. Available at: [Link]

-

New 9,10-Dihydrophenanthrene derivative from two Juncus species. (2019). ResearchGate. Available at: [Link]

-

Lin, L., Zhang, Y., Wang, X., et al. (2009). 9,10-dihydrophenanthrenes and phenanthrenes from Juncus setchuensis. PubMed. Available at: [Link]

-

Juncus compressus. (n.d.). Wikipedia. Retrieved from [Link]

-

Phenanthrenoid monomers and dimers from Juncus alatus: Isolation, structural characterization, and anti-inflammatory potential. (2020). ResearchGate. Available at: [Link]

-

Theurillat, R., Theurillat, J., & Riviere, C. (2019). Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 3. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Juncus compressus - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phytochemical review of <i>Juncus</i> L. genus (Fam. Juncaceae) - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. real.mtak.hu [real.mtak.hu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol (CAS Number 2266586-31-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the 9,10-dihydrophenanthrene derivative, 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol (CAS No. 2266586-31-4), a natural product isolated from Juncus compressus. This document details its chemical and physical properties, natural occurrence, and isolation. Furthermore, it presents its significant in vitro biological activities, including antiproliferative effects against cervical and ovarian cancer cell lines. This guide furnishes detailed experimental protocols for the isolation and biological evaluation of this compound, along with a discussion of its potential mechanisms of action. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and virology.

Introduction

Phenanthrenes and their derivatives, particularly those of the 9,10-dihydrophenanthrene class, are a significant group of natural products known for their diverse and potent biological activities. These activities include antiproliferative, anti-inflammatory, antioxidant, and antimicrobial effects.[1] A noteworthy source of these compounds is the Juncaceae family of plants, which are known to produce phenanthrenes with a characteristic vinyl group substitution.[1]

This guide focuses on a specific 9,10-dihydrophenanthrene, this compound, also known as compressin A. This compound has been isolated from the rush plant Juncus compressus Jacq. and has demonstrated notable antiproliferative activity against human cancer cell lines.[1] This document aims to provide an in-depth technical resource for the scientific community, covering the foundational knowledge and experimental methodologies pertinent to the study of this promising natural product.

Physicochemical Properties

This compound is a natural product with the following properties:

| Property | Value | Source |

| CAS Number | 2266586-31-4 | [2][3][4] |

| Molecular Formula | C₁₉H₂₀O₂ | [3] |

| Molecular Weight | 280.36 g/mol | [3] |

| Physical Description | Oil | N/A |

| Purity | >98% (by HPLC) | N/A |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [2] |

Natural Occurrence and Isolation

This compound is a natural product isolated from the whole plant material of Juncus compressus Jacq.[1]

Isolation Protocol

The following protocol for the isolation of this compound is adapted from Bús et al., 2018.[1]

Step 1: Extraction

-

Grind dried, whole plant material of J. compressus (e.g., 2.2 kg).

-

Extract the ground material with methanol at room temperature.

-

Concentrate the resulting extract.

Step 2: Solvent-Solvent Partitioning

-

Dissolve the concentrated extract in 50% aqueous methanol.

-

Perform solvent-solvent partitioning with dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc).

Step 3: Chromatographic Purification

-

Separate the CH₂Cl₂ phase.

-

Purify the CH₂Cl₂ phase using a combination of chromatographic methods, which may include:

-

Column Chromatography (CC)

-

Vacuum Liquid Chromatography (VLC)

-

Gel Filtration

-

Rotation Planar Chromatography (RPC)

-

Medium Pressure Liquid Chromatography (MPLC)

-

High-Performance Liquid Chromatography (HPLC)

-

This multi-step purification process yields the target compound, this compound.[1]

Caption: Isolation workflow for this compound.

Biological Activity

Antiproliferative Activity

This compound has demonstrated notable in vitro antiproliferative activity against human cervical and ovarian cancer cell lines.[1]

Quantitative Data: IC₅₀ Values

| Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |

| HeLa | Cervical Cancer | 13.9 ± 1.1 | Cisplatin | 12.4 ± 0.9 |

| SiHa | Cervical Cancer | 25.1 ± 2.3 | Cisplatin | 14.1 ± 1.2 |

| A2780 | Ovarian Cancer | 20.3 ± 1.8 | Cisplatin | 5.2 ± 0.5 |

Data sourced from Bús et al., 2018.[1]

Experimental Protocol: Antiproliferative Assay (MTT Assay)

The following is a generalized protocol for assessing the antiproliferative activity of the title compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step 1: Cell Seeding

-

Culture HeLa, SiHa, and A2780 cells in appropriate media and conditions.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

Step 2: Compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium.

-

Treat the cells with various concentrations of the compound and a vehicle control. Include a positive control such as cisplatin.

-

Incubate the plates for a specified period (e.g., 72 hours).

Step 3: MTT Assay

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step 4: Data Analysis

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Workflow for the MTT antiproliferative assay.

Potential Antiviral Activity

While this compound itself was not explicitly tested for antiviral activity in the primary literature, a structurally related compound isolated from the same plant, juncusol, demonstrated significant antiviral activity against Herpes Simplex Virus 2 (HSV-2).[1] This suggests that the dihydrophenanthrene scaffold may be a promising starting point for the development of novel antiviral agents.

Antiviral Data for Juncusol (for reference)

| Virus | Assay | EC₅₀ (µM) | Positive Control | EC₅₀ of Control (µM) |

| HSV-2 | Plaque Reduction | 11.2 ± 0.9 | Acyclovir | 1.5 ± 0.3 |

Data sourced from Bús et al., 2018.[1]

Experimental Protocol: Plaque Reduction Assay for HSV-2

This protocol is a standard method for evaluating the antiviral activity of a compound against HSV-2.

Step 1: Cell Preparation

-

Seed Vero cells (or another susceptible cell line) in multi-well plates and grow to confluence.

Step 2: Virus Infection and Compound Treatment

-

Wash the confluent cell monolayers.

-

Incubate the cells with a mixture of HSV-2 (at a known titer) and serial dilutions of the test compound for a defined adsorption period (e.g., 1-2 hours).

Step 3: Plaque Formation

-

Remove the virus-compound mixture.

-

Overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates for 2-3 days to allow for the formation of viral plaques.

Step 4: Plaque Visualization and Counting

-

Fix the cells with a suitable fixative (e.g., methanol or formalin).

-

Stain the cells with a staining solution (e.g., crystal violet).

-

Wash the plates to remove excess stain, revealing clear zones (plaques) where cells have been lysed by the virus.

-

Count the number of plaques in each well.

Step 5: Data Analysis

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Synthesis

A specific, dedicated total synthesis for this compound has not been detailed in the available scientific literature. However, general synthetic strategies for 9,10-dihydrophenanthrene derivatives have been reported, primarily involving palladium-catalyzed reactions such as the Heck reaction. These methods could potentially be adapted for the synthesis of this specific natural product.

Mechanism of Action (Proposed)

The precise molecular mechanism of action for this compound has not yet been elucidated. However, based on studies of structurally related phenanthrenes and dihydrophenanthrenes, several potential mechanisms can be proposed for its antiproliferative effects.

-

Induction of Apoptosis: Many phenolic natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and disruption of the mitochondrial membrane potential.

-

Cell Cycle Arrest: The compound may inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M. This would prevent the cells from progressing through the division cycle.

Further research is required to determine the specific signaling pathways and molecular targets that are modulated by this compound.

Caption: Proposed mechanisms of antiproliferative action.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative activity against cervical and ovarian cancer cell lines. Its discovery and biological evaluation underscore the importance of natural products as a source of novel therapeutic leads. This technical guide provides a foundational resource for researchers interested in further exploring the pharmacological potential of this compound, including its synthesis, mechanism of action, and potential as an antiviral agent.

References

-

Bús, C., Kúsz, N., Stefkó, D., Bencsik, T., Tóth, B., Berkecz, R., ... & Vasas, A. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. Molecules, 23(8), 2085. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol: A Promising Natural Product for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol is a naturally occurring dihydrophenanthrene, a class of organic compounds characterized by a partially saturated phenanthrene core structure. This particular derivative has been isolated from Juncus compressus, a plant belonging to the Juncaceae family, which is a rich source of various phenanthrene compounds.[1][2][3] The scientific interest in this molecule and its analogs stems from their significant biological activities, including promising anticancer and antiviral properties.[1][4] As the landscape of drug discovery continually seeks novel scaffolds, natural products like this compound represent a valuable reservoir of chemical diversity with therapeutic potential. This guide provides a comprehensive overview of its physicochemical properties, isolation, structural elucidation, and known biological activities, offering a foundational resource for researchers and professionals in the field of drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its study and application in a research and development setting. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 280.36 g/mol | Chemical Suppliers |

| Molecular Formula | C₁₉H₂₀O₂ | Chemical Suppliers |

| CAS Number | 2266586-31-4 | Chemical Suppliers |

| Class | 9,10-Dihydrophenanthrene | [1] |

| Natural Source | Juncus compressus | [1][2][3] |

| Appearance | Not explicitly reported, but related compounds are often colorless to slightly yellowish crystalline solids. | [1] |

| Solubility | Not explicitly reported, but dihydrophenanthrenes are generally poorly soluble in water and soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | [1] |

Isolation from Natural Source: Juncus compressus

The primary and currently documented method for obtaining this compound is through extraction and purification from the plant Juncus compressus. The isolation process, as described in the scientific literature, involves a multi-step chromatographic approach to separate the compound from a complex mixture of other plant metabolites.[1]

Below is a generalized workflow for the isolation of this compound, based on established protocols for phenanthrenes from Juncus species.

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The definitive identification of this compound, referred to as "Compound 7" in the primary literature, was achieved through a combination of modern spectroscopic techniques.[1] High-Resolution Mass Spectrometry (HR-MS) established the molecular formula as C₁₉H₂₀O₂, and a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, including 2D NMR experiments like COSY, HSQC, and HMBC, allowed for the unambiguous assignment of its chemical structure.

Experimental Protocols

For researchers aiming to work with this compound, a standardized analytical method is crucial for quality control, purity assessment, and quantification. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Protocol: Purity Assessment and Quantification by HPLC

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid (or another suitable modifier).

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

All solvents should be of HPLC grade and degassed prior to use.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Dihydrophenanthrenes typically exhibit UV absorbance in the range of 254-320 nm. A photodiode array detector is recommended to determine the optimal wavelength.

-

Gradient Elution: A typical gradient could be:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% to 100% B

-

30-35 min: 100% B

-

35-40 min: 100% to 20% B (re-equilibration)

-

This gradient should be optimized for the specific column and system.

-

4. Sample and Standard Preparation:

-

Prepare a stock solution of the isolated compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For quantification, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

5. Data Analysis:

-

Purity is assessed by the peak area percentage of the main peak relative to the total peak area of all detected peaks.

-

For quantification, a calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the unknown sample is then determined from this curve.

Biological Activities and Potential in Drug Development

This compound, and its close structural analogs, have demonstrated significant biological activities that warrant their investigation as potential therapeutic agents.

Anticancer Activity

This class of compounds has shown noteworthy antiproliferative effects against various cancer cell lines.[1] Specifically, the phenanthrenes isolated from Juncus compressus displayed remarkable activity against the HeLa human cervical cancer cell line.[1]

The proposed mechanism of action for the anticancer effects of related dihydrophenanthrenes, such as juncusol, involves the induction of apoptosis (programmed cell death).[4] Studies have indicated that these compounds can cause cell cycle arrest in the G2/M phase and activate caspases, which are key executioner proteins in the apoptotic pathway.[4] Furthermore, inhibition of tubulin polymerization has been identified as a potential mechanism, which would disrupt the formation of the mitotic spindle and halt cell division.[4]

Caption: Proposed mechanism of anticancer activity for related dihydrophenanthrenes.

Antiviral Activity

In addition to its anticancer potential, the structural analog juncusol has demonstrated significant antiviral activity against the Herpes Simplex Virus 2 (HSV-2).[1] The exact mechanism of viral inhibition by this specific compound is still under investigation, but research on other natural phenolics suggests that they can interfere with multiple stages of the viral life cycle, including viral entry into host cells and viral replication.[5][6]

Conclusion

This compound is a compelling natural product with demonstrated biological activities that position it as a molecule of interest for drug discovery and development. Its isolation from a readily available natural source, coupled with its potent anticancer and potential antiviral properties, provides a strong rationale for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. Furthermore, the development of a total synthesis route would be invaluable for enabling structure-activity relationship studies and the generation of more potent and selective analogs. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Bús, C., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. Molecules, 23(8), 2085. [Link]

-

Boger, D. L., & Mullican, M. D. (1983). Regiospecific total synthesis of juncusol. The Journal of Organic Chemistry, 48(12), 2125-2127. [Link]

-

Bús, C., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. Semantic Scholar. [Link]

-

Bús, C., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. PubMed. [Link]

-

Kovács, V., et al. (2018). Investigation of Natural Phenanthrenes and the Antiproliferative Potential of Juncusol in Cervical Cancer Cell Lines. PubMed. [Link]

-

Stefkó, D., et al. (2021). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines. Molecules, 26(21), 6483. [Link]

-

Bús, C., et al. (2018). Biologically active phenanthrenes from four Juncus species native to Hungary. ResearchGate. [Link]

-

Bús, C., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. ResearchGate. [Link]

-

Wikipedia. (n.d.). Juncusol. In Wikipedia. Retrieved January 5, 2026, from [Link]

-

Kende, A. S., & Curran, D. P. (1979). Regiochemical control in dihydrophenanthrene synthesis. A photochemical total synthesis of juncusol. Journal of the American Chemical Society, 101(7), 1857-1868. [Link]

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 14, 51-58. [Link]

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science Publisher. [Link]

-

Hufford, C. D., et al. (1987). Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. Journal of Natural Products, 50(5), 833-838. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of Herpes Simplex Virus Inhibition by Antiviral Compounds. PubMed Central. Retrieved January 5, 2026, from [Link]

-

Al-Mekhlafi, N. A., et al. (2023). Potential Anticancer Activity of Juniperus procera and Molecular Docking Models of Active Proteins in Cancer Cells. Molecules, 28(5), 2058. [Link]

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). Abstract. Engineered Science Publisher. [Link]

-

Jana, R., Dewan, M., & Roymahapatra, G. (2021). (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ResearchGate. [Link]

-

Toujani, M. M., et al. (2018). Inhibition of HSV-2 infection by pure compounds from Thymus capitatus extract in vitro. Phytotherapy Research, 32(8), 1555-1563. [Link]

-

Hahn, F. (n.d.). Natural Products And Total Synthesis. University of Bayreuth. Retrieved January 5, 2026, from [Link]

-

Miles, D. H., et al. (1977). Antineoplastic agents. 3. The structure of juncusol. A novel cytotoxic dihydrophenanthrene from the estuarine marsh plant juncus reomerianus. Journal of the American Chemical Society, 99(18), 6104-6106. [Link]

-

National Center for Biotechnology Information. (2023). Mechanistic Perspectives on Herpes Simplex Virus Inhibition by Phenolic Acids and Tannins: Interference with the Herpesvirus Life Cycle. PubMed Central. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Juncusol. PubChem. Retrieved January 5, 2026, from [Link]

-

Li, Y., et al. (2017). Anti-herpes simplex virus activities and mechanisms of marine derived compounds. Marine Drugs, 15(8), 249. [Link]

-

Luganini, A., et al. (2011). Inhibition of Herpes Simplex Virus Type 1 and Type 2 Infections by Peptide-Derivatized Dendrimers. Antimicrobial Agents and Chemotherapy, 55(8), 3727-3736. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities | Semantic Scholar [semanticscholar.org]

- 3. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of natural phenanthrenes and the antiproliferative potential of juncusol in cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Herpes Simplex Virus Inhibition by Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Perspectives on Herpes Simplex Virus Inhibition by Phenolic Acids and Tannins: Interference with the Herpesvirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Potential of Juncus compressus Extracts: From Phytochemistry to Mechanistic Evaluation

Executive Summary

The relentless pursuit of novel, effective, and selective anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. The genus Juncus, and specifically Juncus compressus (Round-fruited Rush), has emerged as a compelling source of bioactive compounds with significant pharmacological potential.[1] This technical guide provides an in-depth analysis of the anticancer properties of Juncus compressus extracts, designed for researchers, scientists, and drug development professionals. We will dissect the phytochemical landscape of this plant, focusing on the phenanthrene class of molecules, which are central to its bioactivity. This document synthesizes current research to present a coherent narrative on its cytotoxic effects, the underlying molecular mechanisms, and the rigorous experimental protocols required for its scientific validation. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the described methodologies serve as self-validating systems for robust and reproducible research.

Part 1: Foundational Context: Juncus compressus

Botanical and Ethnomedicinal Profile

Juncus compressus is a perennial, grass-like herb belonging to the Juncaceae family, native to temperate regions of Eurasia.[2] It typically thrives in moist, calcareous wetlands and is often found in disturbed habitats like ditches and roadsides.[2][3] Historically, various species of the Juncus genus have been utilized in traditional medicine. For instance, Juncus effusus has been used in East Asian medicine for its calming and anti-inflammatory properties to treat conditions like insomnia, sore throats, and urinary tract infections.[4][5] While specific traditional uses for J. compressus in cancer are not well-documented, the broader medicinal application of the genus for inflammatory-related conditions provides a rationale for investigating its role in cancer, a disease intrinsically linked with inflammation.[1]

The Scientific Rationale: Phenanthrenes as a New Frontier

The primary impetus for investigating Juncus compressus as an anticancer agent stems from its rich and unique phytochemical profile. The Juncaceae family is a prolific source of phenanthrenes, a class of polycyclic aromatic hydrocarbons.[1][6] Over 90 different phenanthrenes have been isolated from this family, many of which exhibit potent biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.[6] The presence of a vinyl group is a distinctive chemotaxonomic marker for phenanthrenes derived from Juncaceae.[6] This unique structural feature, combined with promising initial cytotoxicity screenings, positions Juncus compressus and its constituent compounds as a high-priority subject for oncological research.

Part 2: Phytochemistry: Unveiling the Bioactive Arsenal

Key Bioactive Compounds

The anticancer activity of Juncus compressus is primarily attributed to its phenanthrene derivatives and, to a lesser extent, flavonoids.[6][7] A comprehensive study on J. compressus led to the isolation of eleven compounds: nine phenanthrenes and two flavonoids.[6][8]

Table 1: Bioactive Compounds Isolated from Juncus compressus

| Compound ID | Compound Name | Class | Key Findings | Reference |

| 1 | Compressin A | Phenanthrene (Novel) | Novel natural product, evaluated for antiproliferative activity. | [6] |

| 2 | Compressin B | Dimeric Phenanthrene (Novel) | A novel dimer of juncusol monomers, evaluated for antiproliferative activity. | [6][7] |

| 3 | Effusol | Phenanthrene | Known phenanthrene, first time isolated from J. compressus. | [6] |

| 4 | Effususol | Phenanthrene | Known phenanthrene, first time isolated from J. compressus. | [6] |

| 5 | Juncusol | Phenanthrene | Demonstrated significant antiproliferative and antiviral (anti-HSV-2) activity. | [6][7] |

| 8 | Effususin A | Phenanthrene | Known phenanthrene, first time isolated from J. compressus. | [6] |

| 9 | Dehydroeffusol | Phenanthrene | Known phenanthrene, first time isolated from J. compressus. | [6] |

| 10 | Apigenin | Flavonoid | Known flavonoid with established biological activities. | [6] |

| 11 | Luteolin | Flavonoid | Known flavonoid with established biological activities. | [6] |

Extraction and Isolation Workflow

The effective isolation of bioactive phenanthrenes is a critical first step in their evaluation. The process relies on a multi-stage approach involving solvent extraction followed by chromatographic separation. The causality is clear: begin with a broad-spectrum solvent (methanol) to extract a wide range of polar and semi-polar compounds, then use liquid-liquid partitioning to crudely separate compounds based on polarity, and finally, employ high-resolution chromatography to achieve pure compound isolation.

Caption: Juncusol-Induced Apoptotic Pathway Activation.

In addition to triggering apoptosis, juncusol treatment has been shown to cause an accumulation of HeLa cells in the G2/M and sub-G1 phases of the cell cycle. [9]An increase in the sub-G1 population is a classic indicator of apoptotic cells with fragmented DNA. The arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby halting proliferation. This dual mechanism of inducing both apoptosis and cell cycle arrest makes these compounds particularly effective at controlling tumor growth.

Part 4: Validated Experimental Protocols

The following protocols are presented as self-validating systems. The inclusion of positive and negative controls is non-negotiable for data integrity, and the rationale for key steps is provided to demonstrate expert understanding.

Protocol: Preparation of Juncus compressus Crude Methanolic Extract

-

Rationale: Methanol is a polar organic solvent effective at extracting a broad range of phytochemicals, including phenanthrenes and flavonoids. This protocol establishes a baseline crude extract for initial screening.

-

Methodology:

-

Preparation: Obtain whole, dried plant material of J. compressus. Grind the material into a fine powder to maximize surface area for extraction.

-

Extraction: Macerate 2.0 kg of the powdered plant material in methanol at room temperature for 72 hours, with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

-

Storage: Store the dried extract at -20°C in a desiccated environment. For experimental use, create a stock solution (e.g., 100 mg/mL) in dimethyl sulfoxide (DMSO) and store at -20°C.

-

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a robust measure of cytotoxicity. [9]* Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of the J. compressus extract or isolated compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the treatment dilutions. Include wells for a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

-

Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M). This protocol validates whether a compound's antiproliferative effect is mediated by cell cycle arrest.

-

Methodology:

-

Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the pellet and fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M).

-

Part 5: Future Directions & Drug Development

The research into Juncus compressus is promising but nascent. The clear path forward involves several key areas:

-

In Vivo Validation: The antiproliferative effects observed in vitro must be translated to a living system. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for evaluating a compound's ability to suppress tumor growth and improve survival in vivo. [10]2. Mechanism Deconvolution: While apoptosis and cell cycle arrest have been identified, the upstream signaling pathways remain to be fully elucidated for J. compressus compounds. Investigating effects on key cancer-related pathways like PI3K/Akt, NF-κB, and Wnt/β-catenin is a critical next step. [11][12]3. Synergistic Combination Studies: Natural products can often enhance the efficacy of conventional chemotherapy and reduce resistance. Studies combining Juncus phenanthrenes with standard drugs like doxorubicin have already shown strong synergistic effects, a highly promising avenue for clinical translation. [9]4. Structure-Activity Relationship (SAR) Studies: By isolating a range of phenanthrene analogues from J. compressus and creating semi-synthetic derivatives, researchers can identify the specific chemical moieties responsible for the anticancer activity. This knowledge is fundamental for optimizing lead compounds for improved potency and selectivity.

Part 6: Conclusion

Juncus compressus represents a rich and underexplored source of novel anticancer agents. The plant's unique phenanthrene constituents have demonstrated potent, multi-modal antiproliferative activity in vitro, primarily through the induction of apoptosis and cell cycle arrest. The evidence strongly supports a focused research program to advance these findings. By applying the rigorous, validated protocols outlined in this guide, the scientific community can effectively deconstruct the mechanisms of action, validate the therapeutic potential in preclinical models, and pave the way for the development of a new generation of nature-derived oncology drugs.

References

-

Bús, C., Kúsz, N., Jakab, G., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. Molecules, 23(8), 2085. [Link]

-

Bús, C., Kúsz, N., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. Semantic Scholar. [Link]

-

Bús, C., Kúsz, N., Jakab, G., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. PubMed. [Link]

-

Stefkó, D., Kúsz, N., Barta, A., et al. (2022). Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines. Pharmaceuticals, 15(2), 243. [Link]

-

Hard Rush – Roots of Medicine. (n.d.). University of Iowa Libraries. [Link]

-

Bús, C., Kúsz, N., Jakab, G., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. ResearchGate. [Link]

-

The Rush Family (or Juncaceae) and their uses. (2021). Wonderful Weed Weekly. [Link]

-

Roundfruit rush (Juncus compressus). (n.d.). Midwest Invasive Species Information Network. [Link]

-

Juncus compressus (Round-fruited Rush). (n.d.). Minnesota Wildflowers. [Link]

-

Juncus compressus. (n.d.). Wikipedia. [Link]

-

El-Shamy, A. I., Abdel-Razek, A. F., & Nassar, M. I. (2015). Phytochemical review of Juncus L. genus (Fam. Juncaceae). Arabian Journal of Chemistry, 8(5), 614-623. [Link]

-

Juncus compressus. (n.d.). Nonindigenous Aquatic Species, USGS. [Link]

-

Wang, Y., et al. (2021). Juniperus communis extract induces cell cycle arrest and apoptosis of colorectal adenocarcinoma in vitro and in vivo. Journal of Cancer, 12(1), 159-169. [Link]

-

Ingredient: Soft rush. (n.d.). Caring Sunshine. [Link]

-

Bús, C., Kúsz, N., Jakab, G., et al. (2018). Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities. MDPI. [Link]

- Drug composition containing extract of Juncus Effusus L. for anti-oxidative and anti-tumor activity. (2014).

-

Al-Warshan, A. S., et al. (2022). The cytotoxicity effect of crude aqueous and alcoholic extracts of Juncus rigidus on human lung cancer cell line (A549) in vitro. International journal of health sciences, 6(S4), 3466-3477. [Link]

-

roundfruit rush (Juncus compressus). (n.d.). U.S. Geological Survey. [Link]

-

Role of Plant-Derived Active Constituents in Cancer Treatment and Their Mechanisms of Action. (2022). Molecules, 27(19), 6563. [Link]

-

Al-Warshan, A. S., et al. (2022). cytotoxicity effect of crude aqueous and alcoholic extracts of Juncus rigidus on human lung cancer cell line (A549) in vitro. ResearchGate. [Link]

-

Incredible use of plant-derived bioactives as anticancer agents. (2022). RSC Advances, 12(45), 29199-29221. [Link]

-

Anticancer Activity and Mechanism of Action of Couroupita guianensis Bark Decoction in Gastric Adenocarcinoma Cancer Cell Line. (2024). MDPI. [Link]

-

Systems Pharmacology–Based Dissection of Anti-Cancer Mechanism of Traditional Chinese Herb Saussurea involucrata. (2021). Frontiers in Pharmacology, 12, 686252. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Juncus compressus - Wikipedia [en.wikipedia.org]

- 3. Species Profile - Juncus compressus [nas.er.usgs.gov]

- 4. The Rush Family (or Juncaceae) and their uses - Wonderful Weed Weekly [wonderfulweedweekly.co.uk]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities | Semantic Scholar [semanticscholar.org]

- 9. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Juniperus communis extract induces cell cycle arrest and apoptosis of colorectal adenocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Plant-Derived Active Constituents in Cancer Treatment and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systems Pharmacology–Based Dissection of Anti-Cancer Mechanism of Traditional Chinese Herb Saussurea involucrata - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Arsenal of Rushes: A Technical Guide to the Antiviral Properties of Juncus Species

Abstract

The genus Juncus, commonly known as rushes, comprises a diverse group of plants that have been a subject of interest in traditional medicine. Recent scientific investigations have begun to validate their therapeutic potential, particularly in the realm of virology. This technical guide provides an in-depth exploration of the antiviral properties of various Juncus species, designed for researchers, scientists, and drug development professionals. We will delve into the known bioactive compounds, their mechanisms of action against specific viruses, and the detailed experimental methodologies required to investigate these properties. This guide aims to serve as a comprehensive resource to accelerate research and development of novel antiviral agents derived from this promising botanical source.

Introduction: The Untapped Antiviral Potential of the Juncaceae Family

The quest for novel antiviral agents is a perpetual challenge in modern medicine, driven by the emergence of new viral pathogens and the development of resistance to existing therapies. Natural products, with their vast structural diversity, have historically been a rich source of antiviral drug leads. The Juncaceae family, and specifically the genus Juncus, has emerged as a noteworthy candidate in this endeavor.

Traditionally used for a variety of ailments, scientific scrutiny has now turned towards the specific antiviral activities of these hardy plants. Research has demonstrated that extracts from species such as Juncus acutus, Juncus maritimus, and Juncus inflexus possess inhibitory activity against a range of viruses, including human coronaviruses and hepatitis C virus.[1][2] This guide will provide a detailed roadmap for the scientific investigation of these properties, from initial screening to mechanistic elucidation.

Bioactive Compounds: The Chemical Powerhouses of Juncus Species

The antiviral activity of Juncus species is largely attributed to their rich and unique phytochemical composition. Two major classes of compounds have been identified as key contributors: phenanthrenes and flavonoids.

Phenanthrenes: A-Ring to C-Ring Pharmacological Activity

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that are characteristic secondary metabolites of the Juncaceae family.[3] Several phenanthrene derivatives isolated from Juncus species have demonstrated significant biological activities, including antiviral effects.

A notable example is Dehydrojuncusol , a phenanthrene compound isolated from Juncus maritimus.[2][4] This molecule has been identified as a potent inhibitor of the Hepatitis C Virus (HCV).[2] Another phenanthrene, Juncusol , found in Juncus compressus, has shown significant activity against Herpes Simplex Virus 2 (HSV-2).[5]

Flavonoids: The Ubiquitous Antiviral Scaffolds

Flavonoids are a widespread group of polyphenolic compounds in plants with a broad spectrum of biological activities. Within the Juncus genus, the flavonoid Luteolin has been isolated from Juncus acutus and identified as a potent inhibitor of Human Coronavirus 229E (HCoV-229E).[2][6] Luteolin's antiviral activity is not limited to coronaviruses, with studies indicating its efficacy against a range of other viruses.[7]

Validated Antiviral Activity and Mechanistic Insights

The antiviral potential of Juncus-derived compounds has been substantiated through rigorous in vitro studies. These investigations have not only confirmed their inhibitory effects but have also shed light on their specific molecular targets and mechanisms of action.

Activity Against Coronaviruses (HCoV-229E)

Crude methanolic extracts from the stems and rhizomes of Juncus acutus, Juncus maritimus, and Juncus inflexus have demonstrated significant dose-dependent inhibition of HCoV-229E replication in Huh-7 cells.[8] Further investigation through bioassay-guided fractionation led to the identification of luteolin as the primary active compound in Juncus acutus.[2]

-

Mechanism of Action of Luteolin: Time-of-addition assays have revealed that luteolin exerts its anti-HCoV-229E activity at a post-inoculation step, indicating that it inhibits viral replication rather than entry.[2][6] Luteolin is known to modulate host cell signaling pathways, including the NF-κB and MAPK pathways, which are often hijacked by viruses for their replication.[9][10] By interfering with these pathways, luteolin can create an intracellular environment that is non-conducive to viral propagation.

Activity Against Hepatitis C Virus (HCV)

The rhizome extract of Juncus maritimus has shown potent anti-HCV activity.[4] Bioassay-guided fractionation of this extract led to the isolation of dehydrojuncusol as the active antiviral agent.[2]

-

Mechanism of Action of Dehydrojuncusol: Dehydrojuncusol targets the HCV non-structural protein 5A (NS5A).[11] NS5A is a multifunctional protein that is essential for HCV RNA replication and the assembly of new virus particles.[12][13] It is a key component of the viral replication complex, and its function is dependent on interactions with both viral and host cell proteins.[12] Dehydrojuncusol disrupts the function of NS5A, thereby inhibiting viral RNA replication.[4][11]

Experimental Workflows: A Practical Guide

The investigation of antiviral properties from natural products requires a systematic and multi-faceted approach. This section provides detailed, step-by-step methodologies for the key experiments involved in the discovery and characterization of antiviral compounds from Juncus species.

Bioassay-Guided Fractionation for Active Compound Isolation

The principle of bioassay-guided fractionation is to sequentially separate a complex plant extract into simpler fractions and test each fraction for biological activity. This iterative process ultimately leads to the isolation of the pure, active compound(s).

-

Extraction:

-

Air-dry and powder the plant material (e.g., rhizomes of Juncus maritimus).

-

Macerate the powdered material in methanol at room temperature for 24-48 hours.

-

Filter and concentrate the extract under reduced pressure to obtain the crude methanolic extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water.

-

Sequentially partition the suspension with solvents of increasing polarity, such as dichloromethane and ethyl acetate.

-

Evaporate the solvents from each fraction to yield the respective partitioned extracts.

-

-

Antiviral Screening of Fractions:

-

Screen each fraction for antiviral activity using a relevant in vitro assay (e.g., luciferase reporter assay for HCoV-229E).

-

-

Chromatographic Separation of the Active Fraction:

-

Subject the most active fraction to column chromatography on silica gel.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to obtain several sub-fractions.

-

-

Iterative Screening and Purification:

-

Screen the sub-fractions for antiviral activity.

-

Purify the most active sub-fraction using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure bioactive compound.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

In Vitro Antiviral Activity Assays

This assay provides a quantitative measure of viral replication by utilizing a recombinant virus that expresses a luciferase reporter gene upon successful infection and replication in host cells.

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[14]

-

-

Compound Treatment and Infection:

-

Incubation:

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[14]

-

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces luciferase activity by 50% compared to the untreated virus control.

-

This "gold standard" assay determines the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

-

Cell Seeding:

-

Seed Huh-7 cells in a 6-well plate to form a confluent monolayer.

-

-

Virus Adsorption:

-

Infect the cell monolayer with HCV at a concentration that yields a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Incubate for 1-2 hours to allow for virus adsorption.

-

-

Compound Treatment and Overlay:

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-